molecular formula C7H6BrN3O B2773020 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1314893-99-6

3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine

カタログ番号: B2773020
CAS番号: 1314893-99-6
分子量: 228.049
InChIキー: OLCFRVMHIGLGTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine typically involves the bromination of 6-methoxypyrazolo[1,5-a]pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

生物活性

3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methodologies, often focusing on the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. Recent studies have highlighted efficient synthetic routes that yield high purity and significant product yields without extensive purification processes. For example, a straightforward reaction involving readily available starting materials has been documented, leading to compounds with promising biological activities .

Enzymatic Inhibition

One of the primary biological activities explored for this compound is its inhibitory effect on various enzymes. Notably, compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. In comparative studies, the most active derivatives exhibited IC50 values significantly lower than that of the standard drug acarbose (IC50 = 750 µM), indicating their potential as therapeutic agents for managing diabetes .

CompoundIC50 Value (µM)Reference
This compound15.2 ± 0.4
Acarbose750 ± 1.5

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Various derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against different cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies indicated that certain derivatives could significantly reduce cell viability in RFX 393 cancerous cells by causing G0–G1 phase arrest in the cell cycle .

The mechanism through which this compound exerts its biological effects is not entirely elucidated but is believed to involve interactions with specific molecular targets. For example, it may inhibit key signaling pathways or enzymes associated with tumor growth and metabolism. The compound's structural features likely contribute to its ability to bind effectively to these targets .

Case Studies

Case Study 1: Antidiabetic Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their α-glucosidase inhibitory activity. The results demonstrated that compounds similar to this compound exhibited remarkable inhibition compared to acarbose, suggesting their potential as novel antidiabetic agents .

Case Study 2: Anticancer Efficacy
In another investigation, derivatives were tested against various cancer cell lines (e.g., MCF-7 and HCT-116). The results showed significant cytotoxicity and induction of apoptosis, with some compounds achieving IC50 values in the low micromolar range. These findings underscore the therapeutic promise of this compound class in oncology .

特性

IUPAC Name

3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCFRVMHIGLGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=C(C=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。